molecular formula C17H10N2O2 B11848739 2-(2-Nitrophenyl)naphthalene-1-carbonitrile CAS No. 918630-58-7

2-(2-Nitrophenyl)naphthalene-1-carbonitrile

Cat. No.: B11848739
CAS No.: 918630-58-7
M. Wt: 274.27 g/mol
InChI Key: IKHBCEBEIRLTBT-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)naphthalene-1-carbonitrile is an organic compound with the molecular formula C17H10N2O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a nitro group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenyl)naphthalene-1-carbonitrile typically involves the nitration of naphthalene derivatives followed by the introduction of a nitrile group. One common method involves the reaction of 2-nitrophenylnaphthalene with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrophenyl)naphthalene-1-carbonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups like amides or carboxylic acids.

    Oxidation: The aromatic rings can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-(2-Aminophenyl)naphthalene-1-carbonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized naphthalene derivatives such as naphthoquinones.

Scientific Research Applications

2-(2-Nitrophenyl)naphthalene-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: Potential use in the study of enzyme interactions and as a probe for biological assays due to its aromatic nature.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism by which 2-(2-Nitrophenyl)naphthalene-1-carbonitrile exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The nitro and nitrile groups can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarbonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-(2-Aminophenyl)naphthalene-1-carbonitrile: The amino group provides different reactivity and potential biological activity compared to the nitro group.

Uniqueness

2-(2-Nitrophenyl)naphthalene-1-carbonitrile is unique due to the presence of both a nitro and a nitrile group on the naphthalene ring. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in research and industry.

Properties

CAS No.

918630-58-7

Molecular Formula

C17H10N2O2

Molecular Weight

274.27 g/mol

IUPAC Name

2-(2-nitrophenyl)naphthalene-1-carbonitrile

InChI

InChI=1S/C17H10N2O2/c18-11-16-13-6-2-1-5-12(13)9-10-14(16)15-7-3-4-8-17(15)19(20)21/h1-10H

InChI Key

IKHBCEBEIRLTBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C#N)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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